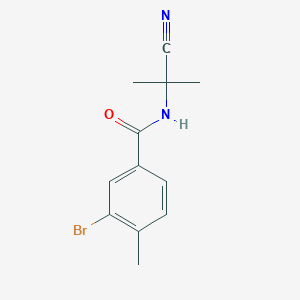
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide, also known as BRD0705, is a small molecule drug that has been developed for its potential use in cancer treatment. It is a member of the benzamide class of compounds, which have been shown to have anti-tumor properties. BRD0705 has been studied extensively in preclinical models, and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and is overexpressed in many types of cancer. By inhibiting the activity of BRD4, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, which are mechanisms by which cancer cells are eliminated. In addition, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to inhibit the expression of genes that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is its potential toxicity. Like many anti-cancer drugs, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide can have toxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide. One direction is to further investigate its mechanism of action, and to identify other proteins that it may interact with. Another direction is to study the efficacy of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in combination with other anti-cancer drugs, to determine whether it can enhance their effectiveness. Finally, clinical trials will be needed to determine the safety and efficacy of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide in humans, and to determine its potential use in cancer treatment.
Synthesemethoden
The synthesis of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-cyanopropan-2-ylamine to form the amide intermediate. Finally, the amide is brominated using N-bromosuccinimide to yield the final product, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been studied extensively in preclinical models, including in vitro and in vivo studies. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of cancer cells that are resistant to chemotherapy.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-4-5-9(6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZQDGHCWVOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

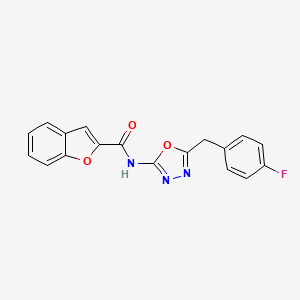
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)

![Ethyl 4-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2883226.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2883227.png)

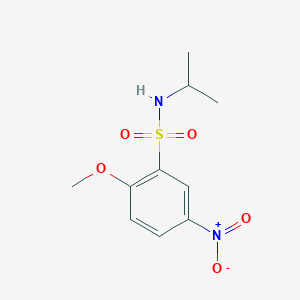
![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2883231.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
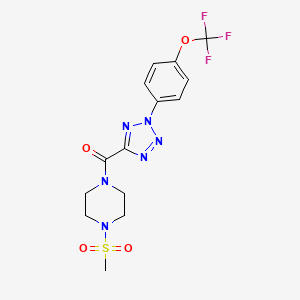
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)
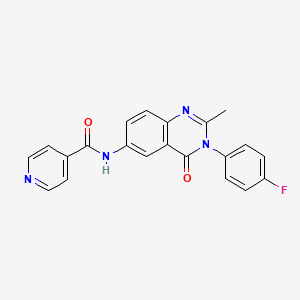
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883244.png)